molecular formula C13H23O4PSi2 B14689701 Bis(trimethylsilyl) benzoylphosphonate CAS No. 33876-85-6

Bis(trimethylsilyl) benzoylphosphonate

Cat. No.: B14689701
CAS No.: 33876-85-6
M. Wt: 330.46 g/mol
InChI Key: CKEKKQYKHFUMKT-UHFFFAOYSA-N
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Description

Bis(trimethylsilyl) benzoylphosphonate is a phosphonate derivative featuring a benzoyl group and two trimethylsilyl (TMS) ester substituents attached to the phosphorus atom. For instance, bis(trimethylsilyl)phosphines and their derivatives are highlighted in research for their steric and electronic properties, which enhance stability and reactivity in synthetic applications . The benzoyl group in this compound likely contributes to aromatic interactions, making it relevant in enzyme inhibition studies, as seen in analogs like methyl benzoylphosphonate .

Properties

CAS No.

33876-85-6

Molecular Formula

C13H23O4PSi2

Molecular Weight

330.46 g/mol

IUPAC Name

bis(trimethylsilyloxy)phosphoryl-phenylmethanone

InChI

InChI=1S/C13H23O4PSi2/c1-19(2,3)16-18(15,17-20(4,5)6)13(14)12-10-8-7-9-11-12/h7-11H,1-6H3

InChI Key

CKEKKQYKHFUMKT-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OP(=O)(C(=O)C1=CC=CC=C1)O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Direct Silylation of Benzoylphosphonic Acid

The direct silylation of benzoylphosphonic acid (C₆H₅C(O)PO(OH)₂) represents the most straightforward route to bis(trimethylsilyl) benzoylphosphonate. This method involves replacing the acidic hydroxyl groups of the phosphonic acid with trimethylsilyl (TMS) moieties using silylating agents.

Silylation with Bis(trimethylsilyl)acetamide (BSA)

Bis(trimethylsilyl)acetamide (BSA) efficiently silylates benzoylphosphonic acid in tetrahydrofuran (THF) at 0°C, as demonstrated in analogous hypophosphorous acid silylation studies. The reaction proceeds via nucleophilic displacement, where BSA acts as both a silyl donor and base:
$$
\text{C₆H₅C(O)PO(OH)₂ + 2 (Me₃Si)₂NAc → C₆H₅C(O)PO(OSiMe₃)₂ + 2 AcNH₂}
$$
Yields of 89–92% are achievable within 40 minutes, with zinc iodide (ZnI₂) enhancing reaction rates by stabilizing intermediate silylophosphonite species.

Alternative Silylating Agents

Hexamethyldisilazane (HMDS) and chlorotrimethylsilane (TMSCl) offer cost-effective alternatives, though they require stoichiometric bases like triethylamine to neutralize HCl byproducts. For example, HMDS in toluene at reflux achieves 78% yield after 6 hours, albeit with slower kinetics compared to BSA.

Cascade Reactions with Bis(trimethylsilyl)imidates

Cascade methodologies integrate silylation and phosphorylation steps, minimizing intermediate purification. A notable approach involves N,O-bis(trimethylsilyl)imidates (e.g., 1b in Table 1), which simultaneously silylate benzoylphosphonic acid and react with electrophiles.

Mechanism and Optimization

The reaction begins with silylation of benzoylphosphonic acid by the imidate, generating bis(trimethylsilyl)phosphonite (BTSP). Subsequent addition of ZnI₂ promotes a sila-Arbuzov reaction with benzoyl chloride, yielding the target compound:
$$
\text{C₆H₅C(O)Cl + BTSP → C₆H₅C(O)PO(OSiMe₃)₂ + ZnCl₂}
$$
Optimization studies reveal ZnI₂ outperforms ZnCl₂ or TMSOTf, with toluene as the optimal solvent (Table 1).

Table 1. Comparative Yields for Cascade Reactions with Varying Imidates and Lewis Acids
Imidate Lewis Acid Solvent Temperature Yield (%)
1a ZnI₂ Toluene Reflux 92
1b ZnCl₂ THF 0°C 75
1c TMSOTf CH₂Cl₂ RT <10

Transesterification of Dialkyl Benzoylphosphonates

Transesterification of diethyl benzoylphosphonate with excess trimethylsilyl chloride (TMSCl) provides a two-step route. Initial synthesis of diethyl benzoylphosphonate follows established protocols:
$$
\text{C₆H₅C(O)PO(OH)₂ + 2 HC(OEt)₃ → C₆H₅C(O)PO(OEt)₂ + 2 EtOH + 2 CO₂}
$$
Subsequent silylation with TMSCl in dichloromethane (DCM) at 25°C replaces ethoxy groups with TMS, achieving 82% yield after 12 hours.

Challenges and Side Reactions

Disproportionation of BTSP

Under suboptimal conditions (e.g., excess TMSOTf), BTSP disproportionates into hypophosphorous and phosphorous acids, reducing yields. Anhydrous conditions and controlled Lewis acid concentrations mitigate this issue.

Oxidation Side Reactions

Hydrogen peroxide, used in phosphinate synthesis, can over-oxidize phosphonite intermediates. Substituting milder oxidants like tert-butyl hydroperoxide preserves the phosphonate backbone.

Chemical Reactions Analysis

Types of Reactions

Bis(trimethylsilyl) benzoylphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can yield phosphine derivatives.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

    Oxidation: Phosphonic acids and their derivatives.

    Reduction: Phosphine compounds.

    Substitution: Various substituted phosphonates depending on the reagents used.

Scientific Research Applications

Bis(trimethylsilyl) benzoylphosphonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of phosphonate esters and other organophosphorus compounds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which bis(trimethylsilyl) benzoylphosphonate exerts its effects involves the interaction of its phosphonate moiety with various molecular targets. The trimethylsilyl groups enhance the compound’s stability and facilitate its incorporation into larger molecular structures. The benzoyl group can participate in various chemical reactions, further expanding the compound’s utility.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and functional differences between bis(trimethylsilyl) benzoylphosphonate and analogous phosphorus-containing compounds:

Compound Molecular Formula Molecular Weight Substituents Key Applications References
This compound Not explicitly provided Benzoyl, two TMS groups Potential enzyme inhibition, synthesis of phosphorus derivatives
Bis(1,2,2-trimethylpropyl) methylphosphonate C₁₃H₂₉O₃P 264.346 Methyl, two trimethylpropyl groups Structural studies, chemical intermediates
Methyl benzoylphosphonate C₈H₉O₄P¹ ~200.12 Benzoyl, methyl ester Enzyme inhibition (BAL studies)
Tri-butyl phosphate C₁₂H₂₇O₄P 266.32 Three butyl esters Plasticizer, solvent
Bis(trimethylsilyl)phosphine derivatives Varies TMS groups Synthesis of organophosphorus compounds

¹Calculated based on benzoyl (C₇H₅O) and methyl phosphonate (CH₃PO₃²⁻).

Reactivity and Stability

  • Trimethylsilyl vs. Alkyl Esters : The TMS groups in this compound likely enhance hydrolytic stability compared to methyl or butyl esters (e.g., tri-butyl phosphate), as silyl esters are less prone to hydrolysis under mild conditions . This property is critical for applications requiring prolonged stability in organic solvents.
  • Enzyme Inhibition : Methyl benzoylphosphonate acts as a competitive inhibitor of benzaldehyde lyase (BAL) by mimicking benzoylformic acid, binding to the thiamin diphosphate cofactor . The bulkier TMS groups in this compound may alter binding affinity or steric interactions in enzyme active sites.

Contrasting Properties

  • Steric Effects : Bis(1,2,2-trimethylpropyl) methylphosphonate () and this compound both feature bulky substituents. However, the TMS groups in the latter may offer greater steric protection, reducing unwanted side reactions in synthesis .
  • Aromatic vs. Aliphatic Substituents : The benzoyl group in this compound enables π-π stacking interactions absent in aliphatic analogs like tri-butyl phosphate, broadening its applicability in biological systems .

Q & A

Q. Methodological Recommendations

  • Synthetic reproducibility : Calibrate stoichiometry using in situ FTIR to monitor HMDS consumption .
  • Advanced characterization : Pair ³¹P NMR with X-ray crystallography (if crystals form) to resolve stereochemical ambiguities.
  • Contradiction mitigation : Validate purity via orthogonal methods (e.g., NMR + elemental analysis + HPLC) .

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